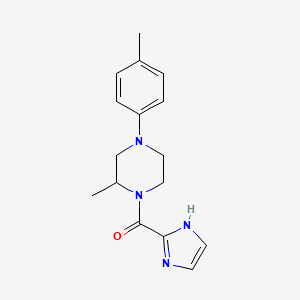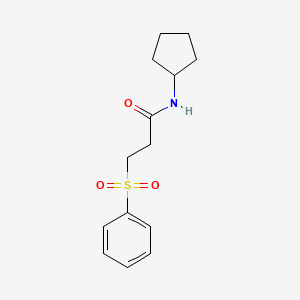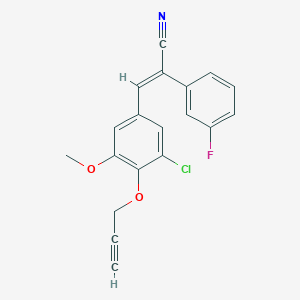![molecular formula C21H22N4O2S B5489494 ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B5489494.png)
ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate is a complex organic compound that features a quinoxaline ring system. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential biological activities and its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-hydrazinylquinoxaline-2(1H)-one with ethyl 2-hydroxyimino-3-oxobutanoate. This reaction is carried out in acetic acid at a temperature of 50-55°C, resulting in the formation of the desired hydrazone compound . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production. Industrial synthesis would also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazone group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydroquinoxaline derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential therapeutic effects due to its unique structural features.
作用机制
The mechanism of action of ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with DNA or proteins, potentially inhibiting their function. The hydrazone moiety may also play a role in its biological activity by forming reactive intermediates that can modify biomolecules.
相似化合物的比较
Similar Compounds
- Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate
- 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate
Uniqueness
Ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate is unique due to its combination of a quinoxaline ring and a hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
ethyl (3Z)-2-benzyl-3-[(3-sulfanylidene-4H-quinoxalin-2-yl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-27-21(26)16(13-15-9-5-4-6-10-15)14(2)24-25-19-20(28)23-18-12-8-7-11-17(18)22-19/h4-12,16H,3,13H2,1-2H3,(H,22,25)(H,23,28)/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVVNANRYYHGX-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC2=NC3=CC=CC=C3NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N\NC2=NC3=CC=CC=C3NC2=S)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)


![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5489437.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5489460.png)
![9-(cyclopropylcarbonyl)-4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5489475.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![N-(3-ISOXAZOLYL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5489482.png)
